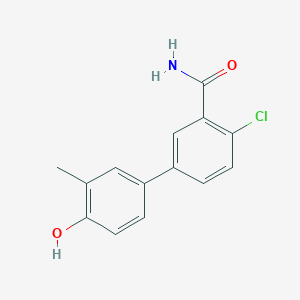
5-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% (5-CCP-2MP) is a synthetic compound that has been used in various scientific research applications. It is a phenolic compound that has a wide range of uses, including as a reagent, an inhibitor, and a catalyst. 5-CCP-2MP has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
5-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% has been used in various scientific research applications. It has been used as an inhibitor of enzymes, as a catalyst for organic reactions, and as a reagent for the synthesis of other compounds. It has also been used in the study of the structure and function of proteins and other biological molecules.
Mecanismo De Acción
The mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% is not well understood. It is believed that 5-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% binds to certain proteins, which can affect their structure and function. It is also believed that 5-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% can inhibit the activity of certain enzymes, which can affect the metabolism of certain compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% are not well understood. It has been shown to inhibit the activity of certain enzymes, which can affect the metabolism of certain compounds. It has also been shown to bind to certain proteins, which can affect their structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% in laboratory experiments is that it is relatively easy to obtain. It can be synthesized from readily available starting materials, and it can be purified using recrystallization. The main limitation is that the mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% is not well understood.
Direcciones Futuras
Future research on 5-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% should focus on understanding its mechanism of action and its biochemical and physiological effects. Additionally, research should be conducted to explore its potential applications in the fields of chemistry, biochemistry, and pharmacology. Finally, further research should be conducted to identify new uses for 5-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95%, as well as to develop more efficient and cost-effective methods for its synthesis and purification.
Métodos De Síntesis
5-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% is synthesized by a two-step process. The first step involves the reaction of 4-chlorophenol with 3-carbamoyl-2-methylphenol in an acid-catalyzed reaction. The second step involves the reaction of the resulting product with an amine to form the desired 5-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95%. The reaction conditions are not particularly demanding, and the product can be purified by recrystallization.
Propiedades
IUPAC Name |
2-chloro-5-(3-hydroxy-4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-8-2-3-10(7-13(8)17)9-4-5-12(15)11(6-9)14(16)18/h2-7,17H,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJNZWLSZMYQIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683993 |
Source


|
| Record name | 4-Chloro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261888-39-4 |
Source


|
| Record name | 4-Chloro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol, 95%](/img/structure/B6372261.png)



![5-[3-(N-Ethylaminocarbonyl)phenyl]-3-methylphenol, 95%](/img/structure/B6372288.png)








